N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide

CFTR inhibitor Ion channel Pyridazine sulfonamide

This pyridazine sulfonamide is a validated CFTR inhibitor tool compound with a reported in vitro IC50 of 1.2 µM. Its confirmed activity makes it indispensable for secretory diarrhea models (cholera toxin-induced fluid secretion) and polycystic kidney disease (PKD) cyst expansion assays. Procuring this specific batch ensures you reference a chemical probe with established target engagement, avoiding the steep structure-activity relationship risks of uncharacterized analogs.

Molecular Formula C18H17N3O4S2
Molecular Weight 403.47
CAS No. 921794-47-0
Cat. No. B2860232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide
CAS921794-47-0
Molecular FormulaC18H17N3O4S2
Molecular Weight403.47
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O4S2/c1-2-26(22,23)18-13-12-17(19-20-18)14-8-10-15(11-9-14)21-27(24,25)16-6-4-3-5-7-16/h3-13,21H,2H2,1H3
InChIKeyAQLMCUQRNKZYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

921794-47-0: Technical Baseline for a Pyridazine-Core CFTR Inhibitor Chemical Probe


N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide (CAS 921794-47-0) is a synthetic small molecule belonging to the pyridazine sulfonamide class, characterized by a central pyridazine ring substituted with an ethanesulfonyl group and linked via a para-phenylene bridge to a benzenesulfonamide moiety [1]. It is structurally defined as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) inhibitor, a target relevant to secretory diarrhea and polycystic kidney disease [2]. Its reported molecular weight is 403.47 g/mol, and its InChI Key is AQLMCUQRNKZYHZ-UHFFFAOYSA-N [1].

Why Generic Substitution of 921794-47-0 is Precluded by Divergent CFTR Inhibitory Potency


The pyridazine sulfonamide chemical space exhibits steep structure-activity relationships (SAR) at the CFTR chloride channel, where subtle modifications to the N-aryl sulfonamide or the ethanesulfonyl group can drastically alter inhibitory potency [1]. For instance, replacing the terminal benzenesulfonamide with substituted benzamides or altering the substitution pattern on the central phenyl ring yields analogs with IC50 values spanning several orders of magnitude [2]. Consequently, generic substitution without confirmatory batch-specific activity data risks selecting a compound with negligible or off-target pharmacological profile, undermining experimental reproducibility in ion channel assays [1].

Quantitative Differentiation Evidence for 921794-47-0 Against Its Closest Analogs


CFTR Inhibitory Potency of 921794-47-0 Versus Unsubstituted Phenyl Analogs

The compound demonstrates a verified inhibitory IC50 of 1.20E+3 nM (1.2 µM) against human CFTR expressed in rat FRT cells, as measured by halide influx assay using the YFP-H148Q halide indicator [1]. This potency serves as a critical baseline for SAR exploration. In contrast, several close analogs from the same patent family, such as those with a methyl substituent on the central phenyl ring (e.g., N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzene-1-sulfonamide), are reported to exhibit 'enhanced reactivity and binding affinity' without providing a direct, comparable IC50 value in the same assay format [2]. The absence of a published head-to-head comparison underscores that 1.2 µM is the sole publicly anchored quantitative benchmark for this specific scaffold, making it the reference point for medicinal chemistry optimization.

CFTR inhibitor Ion channel Pyridazine sulfonamide SAR

Patent-Backed Target Engagement Differentiation for Secretory Diarrhea Models

The compound is explicitly claimed in patent WO 2010123822 A1 as a CFTR inhibitor for treating diseases responsive to functional CFTR inhibition, specifically secretory diarrhea and polycystic kidney disease [1]. This therapeutic targeting context distinguishes it from generic sulfonamide building blocks (e.g., N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-sulfamoylbenzamide) that lack a disease-specific patent anchor . The patent exemplifies the compound's intended use in validated in vivo models of cholera toxin-induced intestinal fluid secretion, providing a translational relevance that alternative, non-patented analogs do not possess.

CFTR inhibitor Secretory diarrhea Polycystic kidney disease Therapeutic patent

Functional Selectivity: CFTR Inhibition vs. Orexin Receptor Antagonism in Analog Series

While the pyridazine sulfonamide core can be directed toward orexin receptor antagonism (e.g., certain benzenesulfonamide derivatives [1]), the specific N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide is curated exclusively as a CFTR inhibitor in authoritative bioactivity databases [2]. This functional annotation divergence is critical: a closely related analog, N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methoxybenzamide, is described as interacting with 'enzymes and receptors' broadly, without specific CFTR activity . The explicit CFTR annotation for 921794-47-0 provides a definitive functional identity, reducing the risk of selecting a compound with mixed or unintended pharmacology.

Target selectivity CFTR Orexin receptor Pyridazine sulfonamide

Validated Application Scenarios for Procuring 921794-47-0


CFTR Inhibitor Chemical Probe for Secretory Diarrhea Research

Based on patent WO 2010123822 A1, the compound is intended for use in animal models of secretory diarrhea, such as cholera toxin-induced fluid secretion [1]. Researchers studying CFTR-dependent chloride secretion can use this compound as a pharmacological tool to validate target engagement, with a known in vitro IC50 of 1.2 µM serving as a starting point for dose selection in ex vivo tissue assays [2].

Medicinal Chemistry SAR Exploration Around the Pyridazine Sulfonamide Scaffold

The 1.2 µM CFTR IC50 establishes a baseline potency that allows medicinal chemists to systematically modify the benzenesulfonamide moiety (e.g., adding methyl, methoxy, or halogen substituents) and measure improvements or shifts in activity [1]. This reference point is essential for building quantitative structure-activity relationship (QSAR) models.

Polycystic Kidney Disease (PKD) Target Validation Studies

The same patent family claims the use of CFTR inhibitors for polycystic kidney disease [1]. Procuring this compound enables experiments in MDCK cell cyst expansion models or embryonic kidney culture assays to test the hypothesis that CFTR inhibition slows cyst growth.

Quote Request

Request a Quote for N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.